N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide
Description
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-3H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDUYMXABRVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel Synthesis via Phthalimide Intermediate
A malonic ester derivative of 3-chloro-5-(trifluoromethyl)pyridine is treated with N-chloromethylphthalimide in dimethylformamide (DMF) at 0°C, followed by hydrolysis with hydrazine hydrate in ethanol at 80°C. This method yields the target amine with 75% efficiency, as confirmed by $$ ^1H $$-NMR and mass spectrometry.
Key Reaction Parameters
- Temperature: 0°C (initial), room temperature (final)
- Reagents: N-Chloromethylphthalimide, hydrazine hydrate
- Solvent: DMF, ethanol
Direct Amination of Halogenated Pyridines
Alternative approaches involve nucleophilic substitution of 2-chloro-3-(trifluoromethyl)-5-nitropyridine with ammonia under high-pressure conditions, followed by nitro-group reduction. While this route avoids multi-step protection-deprotection sequences, it requires careful control of reducing agents to prevent over-reduction.
Formylation Methodologies
Ethyl Formate-Mediated Acylation
Adapted from Method I in, the amine reacts with ethyl formate under acidic catalysis:
$$
\text{Amine} + \text{HCOOEt} \xrightarrow{\text{TosOH, 70°C}} \text{N-Formamide}
$$
Procedure
- Combine 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine (1 eq) and ethyl formate (1.5 eq) in methanol.
- Add p-toluenesulfonic acid (0.2 eq) as a catalyst.
- Reflux at 70°C for 12 hours.
- Purify via aqueous workup and column chromatography.
Performance Metrics
Carbodiimide-Coupled Formylation
Method D in employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate formic acid:
$$
\text{Amine} + \text{HCOOH} \xrightarrow{\text{EDCI, Py}} \text{N-Formamide}
$$
Optimized Conditions
- Solvent: Anhydrous pyridine
- Molar Ratio: Amine (1 eq), formic acid (1.3 eq), EDCI (3 eq)
- Reaction Time: 12 hours at 25°C
Advantages
- Avoids strong acids/bases
- Compatible with acid-sensitive functional groups
Triphosgene-Assisted Isocyanate Formation
Though primarily used for isocyanate synthesis, triphosgene can facilitate formamide formation under controlled conditions:
- Dissolve amine in dichloromethane (DCM) with sodium carbonate.
- Add triphosgene (1.08 eq) at 0°C.
- Stir for 3 hours at room temperature.
- Quench with aqueous NaHCO₃ and extract with DCM.
Critical Considerations
- Excess triphosgene leads to over-chlorination.
- Requires strict temperature control to suppress side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Ethyl Formate | 21–35 | 90 | 12 | Moderate |
| EDCI Coupling | 40–55 | 95 | 12 | High |
| Triphosgene Protocol | 60–75 | 85 | 3 | Low |
Key Observations
- The EDCI method balances yield and purity but requires costly reagents.
- Triphosgene offers rapid synthesis but poses safety challenges due to phosgene generation.
- Ethyl formate is suitable for small-scale research but inefficient for industrial applications.
Mechanistic Insights
Nucleophilic Acyl Substitution
In ethyl formate-mediated reactions, TosOH protonates the amine, enhancing nucleophilicity for attack on the formate carbonyl. The leaving group (ethoxy) departs, yielding the formamide.
Carbodiimide Activation Mechanism
EDCI converts formic acid into an O-acylisourea intermediate, which reacts with the amine to form the desired product. Pyridine scavenges HCl, shifting equilibrium toward product formation.
Challenges and Optimization Strategies
Byproduct Formation
- Over-Formylation : Excess formylating agents produce bis-formamide derivatives. Mitigated by stoichiometric control.
- Oxidation : Trifluoromethyl groups may oxidize under acidic conditions. Add antioxidants (e.g., BHT) to reaction mixtures.
Solvent Selection
- Polar aprotic solvents (DMF, DCM) improve reagent solubility but complicate purification.
- Switch to tert-butyl methyl ether (TBME) for easier phase separation in scale-up processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural Features of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide and Related Compounds
Physicochemical Properties
- Lipophilicity :
- Synthesis and Commercial Availability :
- Pyridyl intermediates like [3-chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride are commercially available (e.g., Kanto Reagents, ~JPY 13,400/g) , suggesting feasible synthesis routes for derivatives.
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a compound of considerable interest in medicinal chemistry and agricultural applications due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Characteristics
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the chloro group can participate in various chemical reactions that may enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit notable antimicrobial properties. A study reviewed various pyridine derivatives and found that those with halogen substitutions demonstrated increased activity against a range of bacterial and fungal strains .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 32 µg/mL |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | K. pneumoniae, C. albicans | 16 µg/mL |
| 3-Fluoro-5-(trifluoromethyl)pyridine | P. aeruginosa | 64 µg/mL |
These findings suggest that the trifluoromethyl and chloro groups enhance the compound's interaction with microbial targets, potentially disrupting cellular processes.
The mechanism by which this compound exerts its biological effects largely involves interactions with specific enzymes or receptors. For instance, similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or interfere with nucleic acid synthesis .
Case Studies
- Antiviral Properties : A study investigated the antiviral activity of pyridine derivatives against viral pathogens, indicating that some compounds can inhibit viral replication by targeting specific viral enzymes . Although specific data on this compound is limited, its structural analogs have demonstrated significant antiviral potential.
- Agricultural Applications : The compound has been explored for its herbicidal properties. Research has shown that it can effectively control weed species when used in combination with other herbicides, enhancing crop yields without significant phytotoxicity .
Research Findings and Future Directions
Recent studies highlight the need for further exploration of this compound's biological activity through:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : To optimize its structure for enhanced potency and reduced side effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the chlorinated position of the pyridyl group. Key steps include:
- Using Pd-catalyzed cross-coupling reactions to introduce the trifluoromethyl group .
- Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance formamide coupling efficiency .
- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the product (purity >95%) .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Methodological Answer :
- Use polar aprotic solvents like acetonitrile or chloroform for initial dissolution (solubility: ~2.5 mg/mL at 25°C) .
- For aqueous systems, employ co-solvents (e.g., 10% DMSO) or micellar encapsulation to improve bioavailability .
- Monitor solubility via UV-Vis spectroscopy at λmax 265 nm to ensure consistency .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyridyl proton signals at δ 8.2–8.5 ppm and formamide NH at δ 9.1–9.3 ppm .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 267.20 (expected) .
- FT-IR : Validate C=O stretch at 1680–1700 cm<sup>-1</sup> and C-F stretches at 1150–1250 cm<sup>-1</sup> .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s efficacy against plant-parasitic nematodes?
- Methodological Answer :
- The chlorinated pyridyl group disrupts mitochondrial complex II (succinate dehydrogenase) in nematodes, inhibiting energy metabolism .
- Design dose-response experiments (e.g., 0.1–10 µM) with Meloidogyne incognita larvae, using ATP depletion as a biomarker .
- Compare with fluopyram (a structural analog) to assess selectivity via LC50 calculations .
Q. How can photodegradation pathways be tracked, and what are the major transformation products?
- Methodological Answer :
- Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation via HPLC-MS .
- Key metabolites include:
- N-(2-[3-hydroxy-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide (hydroxylation product) .
- 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine (deformylation byproduct) .
- Use QSAR models to predict ecotoxicity of degradation intermediates .
Q. What strategies enhance the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Store at -20°C under inert atmosphere (N2 or Ar) to prevent hydrolysis of the formamide group .
- Incorporate stabilizers like antioxidants (e.g., BHT) in formulations to reduce oxidative degradation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Q. How does the substitution pattern influence binding affinity to target enzymes?
- Methodological Answer :
- Perform molecular docking studies (e.g., AutoDock Vina) to compare interactions of chloro- vs. fluoro-substituted analogs with active sites .
- Synthesize derivatives with methyl or methoxy groups at the 5-position and assay inhibitory activity (IC50) against fungal cytochrome P450 enzymes .
- Correlate Hammett σ values of substituents with bioactivity trends using linear regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
